![molecular formula C2F4O B3056146 Tetrafluorooxirane CAS No. 694-17-7](/img/structure/B3056146.png)
Tetrafluorooxirane
Description
Tetrafluorooxirane, also known as Oxirane, tetrafluoro-, is a chemical compound with the molecular formula C2F4O . It is also known by other names such as 2,2,3,3-Tetrafluorooxirane, Tetrafluoroethylene oxide, and others .
Molecular Structure Analysis
The molecular structure of Tetrafluorooxirane consists of two carbon atoms, four fluorine atoms, and one oxygen atom . The molecular weight of Tetrafluorooxirane is 116.014 Da .Scientific Research Applications
1. Oxyfunctionalization of Carbon-Hydrogen Bonds
Tetrafluorooxirane derivatives have been used in the selective oxidation of aliphatic tertiary and secondary C-H bonds in alkylamines. These processes are critical for the production of amino alcohols and amino acetamides, which have various industrial applications. The use of tetrafluoroborate salts in these reactions highlights the compound's utility in organic synthesis (Asensio et al., 1993).
2. Vibrational Spectroscopy Studies
Tetrafluorooxirane has been the subject of vibrational spectroscopy studies. These studies, involving ab initio and density functional theory calculations, confirm the fundamental vibrational modes of tetrafluorooxirane. Such research is essential for understanding the molecular structure and properties of this compound (Liu et al., 1996).
3. Investigation of Molecular Structure
Infrared and Raman spectra have been reported for tetrafluorooxirane and its modifications, aiding in the complete assignment of vibrational fundamentals. This work is crucial for comprehending the molecular structure and behavior of tetrafluorooxirane in different states (Craig, 1989).
4. Applications in Magnetic Resonance Imaging
A derivative of tetrafluorooxirane, PTBD (perfluoro-2,2,2′,2′-tetrameth-yl-4,4′-bis(1,3-dioxolane)), has been described for use in 19F magnetic resonance imaging and spectroscopy. This highlights the potential of tetrafluorooxirane derivatives in advanced medical imaging techniques (Sotak et al., 1993).
5. Synthesis and Reactivity of Derivatives
Tetrafluorooxirane derivatives have been used in synthesizing various fluorinating reagents, showcasing the compound's versatility in chemical synthesis and its applications in medicinal chemistry and material science (Zhang et al., 2014).
properties
IUPAC Name |
2,2,3,3-tetrafluorooxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O/c3-1(4)2(5,6)7-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUICXNAWQPGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-06-0 | |
Details | Compound: Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |
Record name | Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26591-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073228 | |
Record name | Tetrafluorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorooxirane | |
CAS RN |
694-17-7 | |
Record name | 2,2,3,3-Tetrafluorooxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluorooxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorooxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,3,3-Tetrafluorooxirane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S7WW4SDU | |
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